molecular formula C18H24N4O2 B2643886 (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide CAS No. 380575-10-0

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide

Cat. No.: B2643886
CAS No.: 380575-10-0
M. Wt: 328.416
InChI Key: HXWVNGLOIDPRDM-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a morpholine ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. This reaction forms an intermediate compound, which is then subjected to further reactions.

    Addition of the Morpholine Group: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to introduce the morpholine group into the molecule.

    Final Cyclization: The final step involves cyclization and dehydration to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production often incorporates purification steps such as recrystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For example, the cyano group can participate in hydrogen bonding, while the dimethylamino group can engage in electrostatic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-morpholin-4-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21(2)17-5-3-15(4-6-17)13-16(14-19)18(23)20-7-8-22-9-11-24-12-10-22/h3-6,13H,7-12H2,1-2H3,(H,20,23)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWVNGLOIDPRDM-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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